Cas no 1821519-34-9 (1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R)-)

1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R)-, is a chiral spirocyclic compound featuring a fused dioxolane and azetidine ring system. Its stereospecific (8R)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The structure combines a rigid spiro scaffold with a hydroxymethyl functional group, offering versatility in derivatization and ligand design. This compound is particularly useful in catalysis and as a building block for bioactive molecules, owing to its stability and ability to induce stereocontrol. Its unique heterocyclic framework also lends itself to applications in material science and supramolecular chemistry.
1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R)- structure
1821519-34-9 structure
商品名:1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R)-
CAS番号:1821519-34-9
MF:C7H13NO3
メガワット:159.183022260666
CID:6127883
PubChem ID:126689100

1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R)- 化学的及び物理的性質

名前と識別子

    • 1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R)-
    • EN300-6734741
    • 1821519-34-9
    • SCHEMBL18631891
    • [(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
    • インチ: 1S/C7H13NO3/c9-4-6-3-7(5-8-6)10-1-2-11-7/h6,8-9H,1-5H2/t6-/m1/s1
    • InChIKey: JXSHAUHCKJCDDM-ZCFIWIBFSA-N
    • ほほえんだ: O1C2(C[C@H](CO)NC2)OCC1

計算された属性

  • せいみつぶんしりょう: 159.08954328g/mol
  • どういたいしつりょう: 159.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 50.7Ų

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • ふってん: 288.3±30.0 °C(Predicted)
  • 酸性度係数(pKa): 14.72±0.10(Predicted)

1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6734741-0.1g
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
1821519-34-9 95.0%
0.1g
$337.0 2025-03-13
Enamine
EN300-6734741-0.25g
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
1821519-34-9 95.0%
0.25g
$481.0 2025-03-13
1PlusChem
1P028LVZ-5g
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
1821519-34-9 95%
5g
$3543.00 2024-06-18
Aaron
AR028M4B-10g
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
1821519-34-9 95%
10g
$5767.00 2025-03-12
Aaron
AR028M4B-5g
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
1821519-34-9 95%
5g
$3897.00 2025-02-16
Enamine
EN300-6734741-0.5g
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
1821519-34-9 95.0%
0.5g
$758.0 2025-03-13
Enamine
EN300-6734741-1.0g
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
1821519-34-9 95.0%
1.0g
$971.0 2025-03-13
Enamine
EN300-6734741-2.5g
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
1821519-34-9 95.0%
2.5g
$1903.0 2025-03-13
Enamine
EN300-6734741-10.0g
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
1821519-34-9 95.0%
10.0g
$4176.0 2025-03-13
1PlusChem
1P028LVZ-50mg
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
1821519-34-9 95%
50mg
$332.00 2024-06-18

1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R)- 関連文献

1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R)-に関する追加情報

Introduction to 1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R) and Its Applications in Modern Chemical Biology

1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R), identified by the CAS number 1821519-34-9, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinct spirocyclic framework and chiral properties. This compound belongs to a class of spirocyclic ethers characterized by a nitrogen-containing heterocycle linked to an oxygenated alkyl chain, making it a promising candidate for various biochemical and pharmaceutical applications.

The molecular structure of 1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R) features a spiro center connecting a seven-membered azacycle with a four-membered oxygen-containing ring. This arrangement imparts exceptional rigidity and conformational stability, which are highly desirable traits in drug design. The presence of the (8R) configuration further enhances its potential as a chiral building block for the synthesis of enantiomerically pure compounds, which are increasingly important in medicinal chemistry.

Recent advancements in chemical biology have highlighted the utility of spirocyclic compounds in modulating biological pathways. The spirocyclic core of 1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R) has been shown to interact selectively with biological targets due to its unique steric and electronic properties. This has led to its exploration as a scaffold for developing novel bioactive molecules capable of interacting with enzymes and receptors in a highly specific manner.

One of the most compelling aspects of this compound is its potential as a ligand in the development of small-molecule inhibitors. Studies have demonstrated that spirocyclic ethers can exhibit high binding affinity and selectivity towards various therapeutic targets. For instance, derivatives of 1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R) have been investigated for their ability to inhibit kinases and other enzymes involved in cancer progression. The rigid spiro framework helps maintain optimal binding interactions with the active sites of these enzymes, while the chiral center allows for fine-tuning of binding affinity through stereochemical modulation.

The (8R) configuration is particularly noteworthy as it provides a distinct stereochemical handle for medicinal chemists to optimize pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. This chirality is crucial for ensuring that the synthesized compounds exhibit the desired therapeutic effects without unintended side reactions. The growing interest in chiral drugs underscores the importance of compounds like 1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R) in modern drug discovery pipelines.

In addition to its applications in drug development, 1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R) has shown promise in materials science and catalysis. Its unique structural features make it an attractive candidate for designing novel catalysts with enhanced efficiency and selectivity. Researchers have explored its use as a ligand in transition metal-catalyzed reactions, where its rigid framework helps stabilize reactive intermediates and improve reaction yields.

The synthesis of 1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R) presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires careful construction to ensure regioselectivity and stereocontrol during the synthesis process. However, recent advances in synthetic methodologies have made it increasingly feasible to access complex spirocyclic structures like this one with high precision.

Future research directions may focus on expanding the chemical space explored by derivatives of 1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R) by incorporating additional functional groups or exploring different substituents on the spirocycle. Such modifications could lead to novel bioactive compounds with enhanced therapeutic potential or improved material properties.

The integration of computational chemistry techniques has also played a pivotal role in understanding the behavior of this compound at both molecular and macroscopic levels. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how 1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol, (8R) interacts with biological targets and how its structure influences its reactivity.

In conclusion,1,4-Dioxa-7-azaspiro[4.4]nonane-8-methanol,(CAS no: 1821519 - 34 - 9) represents a fascinating compound with broad applications across chemical biology and materials science。 Its unique structural features make it an invaluable tool for drug discovery, catalysis, and material design。 As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation。

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